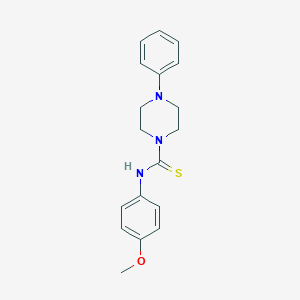

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

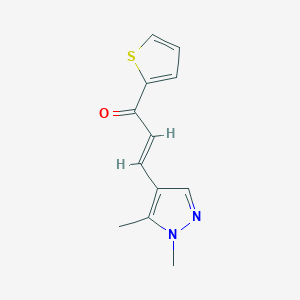

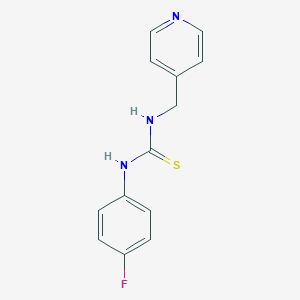

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, also known as p-Acetanisidide , is a chemical compound with the molecular formula C₁₅H₁₅NO₃ . It falls under the category of carbothioamides and exhibits interesting pharmacological properties . The compound’s structure consists of a piperazine ring substituted with phenyl and methoxyphenyl groups.

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide involves several steps. One common approach is the reaction of 4-methoxyaniline (p-anisidine) with benzoyl chloride to form N-(4-methoxyphenyl)acetamide . Subsequently, the acetamide undergoes cyclization with thionyl chloride to yield the desired carbothioamide compound .

Molecular Structure Analysis

The molecular structure of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide comprises a piperazine ring with substituents. The methoxyphenyl group at one end and the phenyl group at the other contribute to its overall shape and reactivity. The presence of the carbonyl sulfur (thioamide) group is crucial for its biological activity .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antimicrobial and Hypoglycemic Activities

A series of adamantane-isothiourea hybrid derivatives, including N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide, demonstrated potent broad-spectrum antibacterial activity against certain strains of pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, some compounds in this series showed significant hypoglycemic activity in streptozotocin-induced diabetic rats, suggesting potential therapeutic applications for managing diabetes and infections (Al-Wahaibi et al., 2017).

Antimicrobial Properties

The synthesis of eperezolid-like molecules, including derivatives of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, has shown high anti-Mycobacterium smegmatis activity. These findings highlight the potential of such compounds in developing new antimicrobial agents, especially against mycobacterial infections (Yolal et al., 2012).

Corrosion Inhibition

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide derivatives have been explored as corrosion inhibitors for steel in acidic environments. Their effectiveness in protecting steel from corrosion suggests applications in industrial processes where metal preservation is crucial (About et al., 2020).

Colorectal Cancer Chemotherapy

Polymethoxylated derivatives of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide have been investigated for their potential as chemotherapeutic agents against colorectal cancers. These compounds showed significant cytotoxicity against cancer cells, indicating their potential in cancer treatment regimens (Shin et al., 2016).

Analytical Chemistry Applications

Derivatives of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide have been synthesized for use as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). These reagents enhance the ionization efficiency of carboxylic acids, improving their detection and quantification in analytical studies (Inoda et al., 2011).

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-22-17-9-7-15(8-10-17)19-18(23)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKDOKKDKCCESN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-ethyl-5-methyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452721.png)

![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B452723.png)

![Ethyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452730.png)

![methyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452731.png)

![2-(2,5-Dichlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B452734.png)

![1-[4-(Benzyloxy)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine](/img/structure/B452737.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B452740.png)

![methyl 4,5-dimethyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B452741.png)